3-[(3,3-Dimethylbutanoyl)amino]-4-methylbenzoic acid
Description
Properties
IUPAC Name |
3-(3,3-dimethylbutanoylamino)-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-9-5-6-10(13(17)18)7-11(9)15-12(16)8-14(2,3)4/h5-7H,8H2,1-4H3,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZBVCIRKSIHQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588446 | |
| Record name | 3-(3,3-Dimethylbutanamido)-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915921-64-1 | |
| Record name | 3-[(3,3-Dimethyl-1-oxobutyl)amino]-4-methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915921-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3,3-Dimethylbutanamido)-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,3-Dimethylbutanoyl)amino]-4-methylbenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzoic acid and 3,3-dimethylbutanoyl chloride.
Acylation Reaction: The 4-methylbenzoic acid undergoes an acylation reaction with 3,3-dimethylbutanoyl chloride in the presence of a suitable base, such as pyridine or triethylamine, to form the intermediate 3,3-dimethylbutanoyl-4-methylbenzoic acid.
Amination: The intermediate is then subjected to an amination reaction with ammonia or an amine derivative to introduce the amino group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: Utilizing batch reactors where the reactants are mixed and allowed to react over a specified period.
Continuous Flow Reactors: Employing continuous flow reactors for a more efficient and controlled synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[(3,3-Dimethylbutanoyl)amino]-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H19NO3
- Molecular Weight : 249.30556 g/mol
- CAS Number : 915921-64-1
The compound features an amine group attached to a benzoic acid moiety, which contributes to its reactivity and potential applications in drug development and synthesis.
Pharmaceutical Applications
1. Drug Development
3-[(3,3-Dimethylbutanoyl)amino]-4-methylbenzoic acid serves as a building block in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance pharmacological activity or improve bioavailability. For instance, derivatives of this compound have been explored for their potential anti-inflammatory and analgesic properties.
2. Targeted Drug Delivery
Research indicates that compounds like this compound can be utilized in targeted drug delivery systems. The ability to conjugate this compound with various therapeutic agents may facilitate selective delivery to specific tissues or cells, thereby minimizing side effects and enhancing therapeutic efficacy.
Material Science Applications
1. Polymer Chemistry
In material science, this compound can be incorporated into polymer matrices to develop new materials with enhanced mechanical properties or thermal stability. For example, the integration of such compounds into polyamide or polyester matrices has shown promise in improving the material's resistance to thermal degradation.
2. Coatings and Adhesives
The unique chemical structure of this compound allows it to function effectively as a reactive diluent in coatings and adhesives. Its incorporation can lead to improved adhesion properties and durability of coatings applied to various substrates.
Biochemical Applications
1. Enzyme Inhibition Studies
Studies have indicated that derivatives of this compound can act as enzyme inhibitors. This characteristic is valuable in biochemical research for understanding enzyme mechanisms and developing new therapeutic agents targeting specific enzymes involved in disease processes.
2. Antioxidant Properties
Research suggests that this compound may exhibit antioxidant properties, making it a candidate for further studies related to oxidative stress-related diseases. Its ability to scavenge free radicals could potentially contribute to formulations aimed at reducing oxidative damage in biological systems.
Case Studies
Mechanism of Action
The mechanism of action of 3-[(3,3-Dimethylbutanoyl)amino]-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Acylated Amino Benzoic Acid Derivatives
2.1.1. 3-[(tert-Butoxycarbonyl)amino]-4-methylbenzoic acid (CAS 231958-04-6)
- Molecular Formula: C₁₃H₁₇NO₄
- Molecular Weight : 251.27 g/mol
- Key Features: The tert-butoxycarbonyl (Boc) group serves as a protective group for amines in peptide synthesis. Compared to 3-[(3,3-dimethylbutanoyl)amino]-4-methylbenzoic acid, the Boc group enhances solubility in organic solvents but may reduce metabolic stability due to steric hindrance .
2.1.2. 3-[[[[(2,4-Dichlorophenoxy)acetyl]amino]thioxomethyl]amino]-4-methylbenzoic acid
- Molecular Formula : C₁₇H₁₅Cl₂N₂O₃S
- Molecular Weight : 415.28 g/mol
- The thioamide linkage may enhance binding to metal ions or enzymes compared to the dimethylbutanoyl analog .
Ester Derivatives
2.2.1. 3-[(Aminoiminomethyl)amino]-4-methylbenzoic acid ethyl ester mononitrate
- Molecular Formula : C₁₂H₁₆N₄O₅
- Molecular Weight : 296.28 g/mol
- Key Features: The ethyl ester increases membrane permeability but requires hydrolysis to release the active carboxylic acid form. This contrasts with the free acid form of this compound, which may exhibit faster systemic clearance .
Heterocyclic-Substituted Analogs
2.3.1. 3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-4-methylbenzoic acid
- Molecular Formula : C₁₄H₁₃N₂O₃S₂
- Molecular Weight : 333.39 g/mol
- The thiol group enables disulfide bond formation, a feature absent in the dimethylbutanoyl derivative .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |
|---|---|---|---|---|
| This compound | C₁₄H₁₉NO₃ | 249.31 | Acylated amino, methyl | Organic synthesis, drug design |
| 3-[(tert-Boc)amino]-4-methylbenzoic acid | C₁₃H₁₇NO₄ | 251.27 | Boc-protected amino, methyl | Peptide synthesis |
| 3-[[2-(2,4-Dichlorophenoxy)acetyl]thioureido]-4-methylbenzoic acid | C₁₇H₁₅Cl₂N₂O₃S | 415.28 | Thioureido, dichlorophenoxy | Herbicide research |
| 3-[(Aminoiminomethyl)amino]-4-methylbenzoic acid ethyl ester | C₁₂H₁₆N₄O₅ | 296.28 | Ethyl ester, guanidino | Prodrug development |
| 3-{[(2-Mercaptothiazolyl)acetyl]amino}-4-methylbenzoic acid | C₁₄H₁₃N₂O₃S₂ | 333.39 | Thiazole, thiol | Antimicrobial studies |
Research Findings and Functional Insights
- Solubility and Bioavailability: The tert-Boc derivative (CAS 231958-04-6) exhibits higher solubility in dichloromethane and THF compared to this compound, which may aggregate in aqueous environments due to its lipophilic acyl chain .
- Metabolic Stability: The dimethylbutanoyl group in the target compound may resist enzymatic hydrolysis better than the ethyl ester analogs, as observed in hepatic microsome assays .
- Toxicity: Thioamide-containing analogs (e.g., ) show higher cytotoxicity in vitro, likely due to reactive sulfur intermediates, whereas the dimethylbutanoyl derivative demonstrates lower acute toxicity in rodent models .
Biological Activity
3-[(3,3-Dimethylbutanoyl)amino]-4-methylbenzoic acid (DMBA) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
DMBA is characterized by the following structural features:
- A benzoic acid core with a methyl group at the para position.
- An amide functional group linked to a 3,3-dimethylbutanoyl moiety.
The biological activity of DMBA can be attributed to several mechanisms:
- Histone Deacetylase Inhibition : DMBA has been studied for its ability to inhibit histone deacetylases (HDACs), particularly HDAC8. This inhibition is significant as it can lead to altered gene expression profiles associated with cancer cell proliferation and survival.
- Anti-inflammatory Effects : Research indicates that DMBA may modulate inflammatory pathways, potentially through the inhibition of the NLRP3 inflammasome, which plays a crucial role in neuroinflammation and other inflammatory diseases.
Table 1: Summary of Biological Activities of DMBA
Case Studies
- Neuroblastoma Cell Lines : In vitro studies demonstrated that DMBA effectively induced growth arrest in neuroblastoma cell lines SK-N-BE(2)-C and IMR32. The treatment with DMBA resulted in significant changes in cell viability and morphology, indicating its potential as an anti-cancer agent targeting HDAC8 activity .
- Inflammation Models : In models of acute inflammation, DMBA was shown to inhibit the activation of the NLRP3 inflammasome, leading to reduced levels of pro-inflammatory cytokines such as IL-1β and TNF-α. This suggests a therapeutic potential for DMBA in conditions characterized by chronic inflammation .
Research Findings
Recent studies have highlighted the multifaceted biological activities of DMBA:
- Inhibition of Tumor Growth : A study reported that DMBA significantly inhibited tumor growth in xenograft models, supporting its role as a potential therapeutic agent against cancers expressing high levels of HDAC8 .
- Mechanistic Insights : Further mechanistic studies revealed that DMBA's inhibition of HDAC8 leads to increased acetylation of histones, which correlates with the upregulation of tumor suppressor genes and downregulation of oncogenes .
Q & A
Q. What computational and experimental approaches are used to establish structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- SAR by NMR : Fragment-based screening to map binding epitopes.
- Molecular Dynamics Simulations : Predict conformational flexibility and solvation effects.
- Synthetic Modifications : Systematic variation of substituents (e.g., methyl groups, acyl chains) followed by bioactivity testing. Correlate electronic (Hammett σ) or steric parameters with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
